4-Hydroxy Duloxetine

Übersicht

Beschreibung

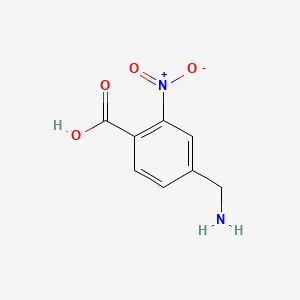

4-Hydroxy Duloxetine is an inactive metabolite of the serotonin and norepinephrine reuptake inhibitor (SNRI) duloxetine . Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder, generalized anxiety disorder, fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy .

Synthesis Analysis

The synthesis of 4-Hydroxy Duloxetine involves the metabolism of duloxetine by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6 followed by glucuronidation . More detailed information about the synthesis process can be found in the research paper titled “Duloxetine Synthesis” on ResearchGate .

Molecular Structure Analysis

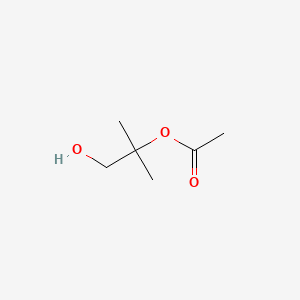

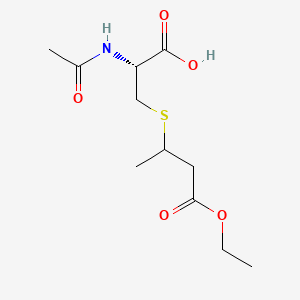

The molecular formula of 4-Hydroxy Duloxetine is C18H19NO2S . The molecular weight is 313.4 g/mol . The exact mass and monoisotopic mass are 313.11365002 g/mol .

Chemical Reactions Analysis

Duloxetine, the parent compound of 4-Hydroxy Duloxetine, undergoes extensive hepatic metabolism involving the P450 enzymes CYP1A2 and CYP2D6 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy Duloxetine include a density of 1.2±0.1 g/cm3, a boiling point of 516.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The compound also has a topological polar surface area of 69.7 Ų .

Wissenschaftliche Forschungsanwendungen

-

Major Depressive Disorder (MDD)

- Field : Psychiatry

- Application : Duloxetine is approved for the treatment of patients affected by MDD . It’s used to treat depression and anxiety, improve mood, sleep, appetite, and energy level, and decrease nervousness .

- Method : It works by helping to restore the balance of certain natural substances (serotonin and norepinephrine) in the brain .

- Results : Studies have shown that duloxetine is effective in treating MDD and supports the efficacy, safety, and tolerability of duloxetine in short- and long-term treatments .

-

Generalized Anxiety Disorder (GAD)

- Field : Psychiatry

- Application : Duloxetine is also used to treat GAD , a condition characterized by excessive, uncontrollable and often irrational worry about everyday things .

- Method : Similar to its use in MDD, duloxetine helps restore the balance of serotonin and norepinephrine in the brain .

- Results : Studies have shown that duloxetine can be effective in treating GAD .

-

Neuropathic Pain (NP)

- Field : Neurology

- Application : Duloxetine is used to treat NP, a type of pain caused by damage to the nerves .

- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine, natural substances in the brain that help maintain mental balance and stop the movement of pain signals in the brain .

- Results : Studies have shown that duloxetine can be effective in treating NP .

-

Fibromyalgia (FMS)

- Field : Rheumatology

- Application : Duloxetine is used to treat FMS, a disorder characterized by widespread musculoskeletal pain accompanied by fatigue, sleep, memory and mood issues .

- Method : It works by increasing the levels of serotonin and norepinephrine, which helps reduce the pain levels associated with this condition .

- Results : Studies have shown that duloxetine can be effective in treating FMS .

-

Stress Urinary Incontinence (SUI)

- Field : Urology

- Application : Duloxetine is used to treat SUI, a condition characterized by the unintentional loss of urine .

- Method : Duloxetine works by increasing the contraction of the urethral sphincter, thereby helping to control urine flow .

- Results : Studies have shown that duloxetine can be effective in treating SUI .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRXQCXSBONKPD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652603 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Duloxetine | |

CAS RN |

662149-13-5 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662149-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/no-structure.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)